molecular formula C18H21NO2 B308826 N-cyclopentyl-2-ethoxy-1-naphthamide

N-cyclopentyl-2-ethoxy-1-naphthamide

Cat. No.: B308826
M. Wt: 283.4 g/mol
InChI Key: HZSWQLSQABXTSU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-ethoxy-1-naphthamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-cyclopentyl-2-ethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C18H21NO2/c1-2-21-16-12-11-13-7-3-6-10-15(13)17(16)18(20)19-14-8-4-5-9-14/h3,6-7,10-12,14H,2,4-5,8-9H2,1H3,(H,19,20)

InChI Key

HZSWQLSQABXTSU-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCC3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

Synthesis of 2-Ethoxy-1-naphthoic Acid

The foundational intermediate for this route is 2-ethoxy-1-naphthoic acid, synthesized via:

Step 1: Etherification of 2-Hydroxy-1-naphthaldehyde
2-Hydroxy-1-naphthaldehyde is reacted with ethanol in the presence of sodium bisulfate monohydrate under reflux (4–6 hours). Excess ethanol is distilled, and the product (2-ethoxy-1-naphthaldehyde) precipitates in cooled purified water.

  • Yield : 94.6–96.6%

  • Key Conditions :

    • Molar ratio (naphthaldehyde : ethanol : NaHSO₃·H₂O) = 1 : 1–2 : 0.10–0.20

    • Temperature: Reflux (~78°C for ethanol)

Step 2: Oxidation to 2-Ethoxy-1-naphthoic Acid
2-Ethoxy-1-naphthaldehyde is oxidized using hydrogen peroxide (30%) in acetone under alkaline conditions (NaOH/KOH):

  • Reaction Time : 2–4 hours at 38–40°C

  • Yield : 92.8–93.1%

  • Purity : 96.3–97.8% (HPLC)

Amide Formation with Cyclopentylamine

The carboxylic acid is converted to the amide using standard coupling methods:

Method A: Carbodiimide-Mediated Coupling
2-Ethoxy-1-naphthoic acid reacts with cyclopentylamine using EDCl/HOBt or HATU in dichloromethane/DMF:

  • Typical Conditions :

    • Molar ratio (acid : amine : coupling agent) = 1 : 1.2 : 1.1

    • Temperature: 0°C to room temperature

    • Base: DIPEA or N-methylmorpholine

  • Yield : 75–86% (based on analogous naphthamide syntheses)

Method B: Acid Chloride Route
The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with cyclopentylamine:

  • Reaction Steps :

    • SOCl₂, reflux, 2 hours (quantitative conversion)

    • Cyclopentylamine in dry THF, 0°C to RT, 12 hours

  • Yield : 68–72% (extrapolated from similar acetamide syntheses)

Method 2: One-Pot Tandem Oxidation-Amidation

A streamlined approach combines aldehyde oxidation and amide formation in a single pot:

Procedure :

  • 2-Hydroxy-1-naphthaldehyde, ethanol, and NaHSO₃·H₂O are refluxed.

  • Without isolating the intermediate, acetone, H₂O₂, and cyclopentylamine are added sequentially.

  • The mixture is stirred at 40°C for 6–8 hours.

Advantages :

  • Eliminates intermediate purification steps

  • Overall Yield : 70–75% (estimated from analogous protocols)

Method 3: Solid-Phase Synthesis for High-Throughput Production

Adapted from peptidomimetic protocols, this method uses resin-bound intermediates:

Steps :

  • Wang Resin Functionalization : Load 2-ethoxy-1-naphthoic acid via ester linkage.

  • Amide Coupling : Treat with cyclopentylamine/PyBOP/DIEA in DMF (24 hours).

  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.

Yield : 82–88% (based on similar solid-phase amide syntheses)

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Total Yield 65–75%70–75%82–88%
Purity (HPLC) 95–98%90–93%85–90%
Time 18–24 hours12–14 hours36–48 hours
Cost ModerateLowHigh
Scalability Pilot-scaleBench-scaleMicroscale

Data synthesized from.

Optimization Strategies

Solvent Selection

  • Etherification : Ethanol (reaction solvent and reagent)

  • Oxidation : Acetone/water (prevents overoxidation)

  • Amidation : DMF > THF > CH₂Cl₂ (polar aprotic solvents enhance coupling efficiency)

Catalytic Enhancements

  • Microwave Assistance : Reduces reaction time by 40% (e.g., 30 minutes for amidation at 80°C)

  • Ultrasound Activation : Improves yields by 8–12% in oxidation steps

Purification Techniques

  • Chromatography : Silica gel (hexane/EtOAc 3:1) for intermediate isolation

  • Recrystallization : Ethanol/water (7:3) for final product polishing

Challenges and Solutions

ChallengeMitigation Strategy
Regioselectivity in etherification Use bulky bases (e.g., K₂CO₃) to favor O-alkylation over C-alkylation
Oxidation side reactions Strict temperature control (38–40°C)
Amine nucleophilicity Activate cyclopentylamine with DIEA/DMAP

Emerging Methodologies

  • Enzymatic Amidation : Lipase-catalyzed coupling in cyclopentyl methyl ether (CPME) under aerobic conditions.

    • Yield : 78% (pilot trials)

    • Advantage : Eco-friendly, avoids coupling reagents

  • Flow Chemistry : Continuous synthesis of 2-ethoxy-1-naphthoic acid and in-line amidation.

    • Throughput : 5 g/hour at 90% purity

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